

# Early-Phase Clinical Trial Analysis of BMS-962212: A Technical Overview

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## Compound of Interest

Compound Name: BMS-962212

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This technical guide provides an in-depth analysis of the early-phase clinical trial results for **BMS-962212**, a novel anticoagulant. The document synthesizes available data on the drug's pharmacokinetics, pharmacodynamics, and safety profile, offering a comprehensive resource for researchers and professionals in the field of drug development.

## Executive Summary

**BMS-962212** is a direct, reversible, and highly selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] Early-phase clinical evaluation in healthy subjects, identified under trial number NCT03197779, has demonstrated that **BMS-962212** is well-tolerated and exhibits a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, supporting its potential as an acute antithrombotic agent.[1][3] The first-in-human study, a randomized, placebo-controlled, double-blind, ascending-dose trial, assessed the safety, PK, and PD of intravenous (IV) infusions of **BMS-962212**. [1][4] The findings indicate a fast onset of action and rapid elimination, with exposure-dependent effects on coagulation biomarkers.[1]

## Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

**BMS-962212** exerts its anticoagulant effect by directly inhibiting Factor XIa (FXIa).[1] FXIa is a serine protease that plays a crucial role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.[5] By blocking FXIa, **BMS-962212** effectively dampens this amplification loop, leading to a reduction in thrombus formation.[1][2] This targeted approach is hypothesized to uncouple pathological thrombosis from essential hemostasis, potentially offering a safer anticoagulant therapy with a reduced risk of bleeding compared to broader-acting agents.[1][6]

**Figure 1:** Mechanism of Action of **BMS-962212** in the Coagulation Cascade.

## Quantitative Data Summary

The first-in-human study (NCT03197779) was conducted in two parts. Part A involved a single 2-hour intravenous infusion in sequential ascending-dose cohorts. Part B consisted of a 5-day continuous intravenous infusion in ascending-dose cohorts, which included both non-Japanese and Japanese subjects.[1][4]

## Pharmacokinetic (PK) Profile

**BMS-962212** demonstrated dose-proportional pharmacokinetics.[1] Peak plasma concentrations were typically observed within 1 to 2 hours after the start of the infusion.[7] The drug exhibited a biphasic elimination pattern with a rapid initial phase followed by a slower terminal phase.[1] No significant differences in weight-corrected steady-state concentrations were observed between Japanese and non-Japanese subjects.[1]

Table 1: Pharmacokinetic Parameters of **BMS-962212** (Part A: Single 2-h IV Infusion)

Dose (mg/h)	C <sub>max</sub> (ng/mL)	T <sub>max</sub> (h)	AUC <sub>inf</sub> (ng·h/mL)	t <sub>1/2</sub> (h)
1.5	25.1	2.0	79.5	2.04
4	69.8	2.0	220	2.50
10	194	2.0	643	3.25
25	433	2.0	1670	4.94

Data sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1]

Table 2: Pharmacokinetic Parameters of **BMS-962212** (Part B: 5-day IV Infusion, Non-Japanese Subjects)

Dose (mg/h)	C <sub>max,ss</sub> (ng/mL)	T <sub>max,ss</sub> (h)	AUC <sub>τ</sub> (ng·h/mL)	t <sub>1/2</sub> (h)
1	11.2	118	251	6.22
3	33.7	118	773	6.78
9	102	118	2350	7.64
20	227	118	5300	8.65

Data sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1]

## Pharmacodynamic (PD) Profile

**BMS-962212** demonstrated a rapid and exposure-dependent effect on key coagulation markers.[1] Significant increases in the activated partial thromboplastin time (aPTT) and decreases in Factor XI clotting activity (FXI:C) were observed.[1] The PD effects were consistent between Japanese and non-Japanese subjects.[1]

Table 3: Pharmacodynamic Effects of **BMS-962212** (Part B: 5-day IV Infusion at Steady State)

Dose (mg/h)	Maximum Mean aPTT Change from Baseline (%)	Maximum Mean FXI:C Change from Baseline (%)
1	~20%	~30%
3	~40%	~55%
9	~70%	~80%
20	92%	90%

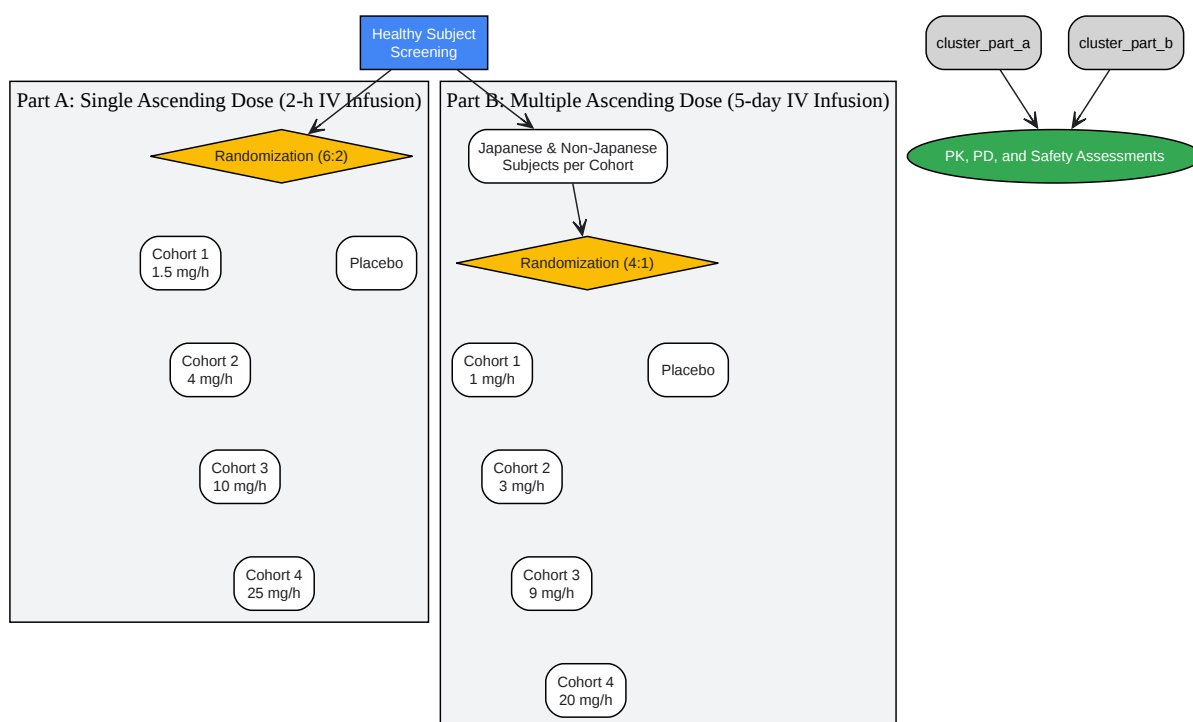
Data and approximations sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1][6]

## Safety and Tolerability

**BMS-962212** was well-tolerated in healthy subjects across all tested doses.[1][4] There were no reported signs of bleeding.[1] Adverse events (AEs) were generally mild and included infusion site reactions, nausea, headache, upper respiratory tract infection, flatulence, and ecchymosis.[1]

## Experimental Protocols

### Clinical Study Design



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